Lipophilicity Advantage: LogP 0.7479 for the 3,3-Difluoro Diester vs. LogP 0.49–0.62 for Dimethyl Glutarate
Dimethyl 3,3-difluoropentanedioate exhibits a computed LogP (XLogP3) of 0.7479, which is 0.13–0.26 log units higher than the LogP range of non-fluorinated dimethyl glutarate (reported values: 0.49 at 20°C, 0.5027, 0.60 XLogP, and 0.62 logP o/w) [1]. This increase in lipophilicity, attributable to the gem-difluoro substitution, can enhance passive membrane permeability when the diester is used as a prodrug moiety or incorporated into lead compounds [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 0.7479 (XLogP3, computed) |
| Comparator Or Baseline | Dimethyl glutarate: LogP 0.49 (20°C, Molaid), 0.5027 (ChemTradeHub), 0.60 (Plantaedb XLogP), 0.62 (SIELC/Parchem logP o/w) |
| Quantified Difference | ΔLogP ≈ +0.13 to +0.26 (target minus comparator) |
| Conditions | Computed LogP values; experimental logP (o/w) for dimethyl glutarate at 20–25°C |
Why This Matters
Even a small LogP increase can significantly affect membrane permeation rates; for procurement decisions, this means the difluoro diester offers inherently better permeability characteristics without requiring additional structural modification.
- [1] Dimethyl glutarate LogP values: 0.49 (Molaid, 20°C); 0.5027 (ChemTradeHub); 0.60 (Plantaedb XLogP); 0.62 (SIELC logP o/w; Parchem). Multiple vendor and database sources consolidated. View Source
- [2] Bao, Z.-P.; Zhang, Y.; Wu, X.-F. Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Chem. Sci. 2022, 13, 9387–9391. The difluoromethylene group enhances metabolic stability and modulates physicochemical properties relevant to drug discovery. View Source
